molecular formula C6H9ClN2OS B1281043 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride CAS No. 106012-40-2

1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride

Cat. No.: B1281043
CAS No.: 106012-40-2
M. Wt: 192.67 g/mol
InChI Key: UCVFFZTUHMGPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride is a chemical compound with the molecular formula C6H9ClN2OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride typically involves the reaction of 2-amino-4-methylthiazole with ethanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methylth

Properties

IUPAC Name

1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.ClH/c1-3-5(4(2)9)10-6(7)8-3;/h1-2H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVFFZTUHMGPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.